N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-4-7-18-22-23-20-19(21-16-8-5-6-9-17(16)25(18)20)24(3)28(26,27)15-12-10-14(2)11-13-15/h5-6,8-13H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLADXWXNGUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial properties. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized using various methods that involve the formation of the triazoloquinoxaline scaffold. For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. The structural formula is characterized by the presence of a triazoloquinoxaline core, which is known for its versatility in medicinal chemistry.
1. Neuropharmacological Effects
Research indicates that derivatives of triazoloquinoxalines exhibit significant neuropharmacological effects. A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated their capacity to reduce immobility in Porsolt's behavioral despair test in rats, suggesting potential antidepressant activity . The mechanism appears to involve selective binding to adenosine A1 and A2 receptors, with some compounds displaying high affinity (IC50 values as low as 21 nM for A2 receptors) .
2. Antimicrobial Activity
The triazoloquinoxaline scaffold has also been explored for its antimicrobial properties. Preliminary investigations have shown that certain derivatives possess activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . The biological evaluation of these compounds is crucial for identifying effective agents against resistant strains.
Case Study 1: Antidepressant Potential
In a controlled study, several compounds from the triazoloquinoxaline series were administered to rat models to assess their impact on depressive behaviors. The results indicated a marked reduction in immobility time compared to control groups, supporting the hypothesis that these compounds may function as rapid-acting antidepressants .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against clinical isolates of bacteria and fungi. Notably, compound X demonstrated significant inhibition of biofilm formation in Staphylococcus epidermidis, indicating its potential as a therapeutic agent in treating biofilm-associated infections .
Research Findings
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide may exhibit significant effects on neurotransmitter systems. Specifically, derivatives of triazoloquinoxalines have shown promise as potential treatments for anxiety and depression.
- Mechanism of Action : These compounds often act as selective antagonists at adenosine receptors (A1 and A2), which are implicated in mood regulation and neuroprotection. For instance, studies have demonstrated that certain triazoloquinoxaline derivatives can effectively inhibit the binding of tritiated adenosine analogs in rat brain tissues, suggesting their potential as rapid-acting antidepressants .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties similar to other sulfonamide derivatives.
- COX Inhibition : Recent studies have highlighted the role of sulfonamides in inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. Compounds with similar frameworks have demonstrated significant inhibition of COX-II activity, which is crucial for managing inflammatory responses in conditions like arthritis and cardiovascular diseases .
Table 1: Summary of Research Findings on Triazoloquinoxaline Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Triazoloquinoxaline vs. Triazolobenzodiazepine: The target compound’s quinoxaline core lacks the seven-membered benzodiazepine ring found in the analog from , likely reducing GABA receptor affinity but enhancing selectivity for kinases or other quinoxaline-associated targets .
- Alkyl Substituents : The 1-propyl group in the target compound may confer better metabolic stability compared to the bulkier 2-methylpropyl group in its closest analog .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
Key Findings:
- Lipophilicity : The target compound’s logP (3.2) balances membrane permeability and solubility better than its 2-methylpropyl analog (logP 3.8), which may suffer from aggregation in aqueous media .
- Target Selectivity: Unlike the triazolobenzodiazepine (GABA receptor agonist), the triazoloquinoxaline core in the target compound is associated with kinase inhibition, as seen in analogs targeting JAK/STAT pathways .
- Sulfonamide Role : The dimethyl substitution on the sulfonamide may reduce off-target interactions compared to Sulfaphenazole, which inhibits CYP2C9 due to its unmodified sulfonamide group .
Q & A
Q. Key Parameters :
- Reaction time: 6–12 hours for cyclization steps.
- Temperature: 80–110°C for reflux conditions.
- Monitoring: TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and LC-MS for intermediate verification.
What analytical techniques are essential for characterizing this compound?
Basic Research Question
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, aromatic protons in the quinoxaline and benzenesulfonamide moieties appear as distinct multiplet signals in δ 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₆O₂S: 435.1567).
- X-ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms, especially for salt derivatives .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : To determine thermal stability and melting points (e.g., decomposition above 200°C) .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .
How can researchers investigate the structure-activity relationship (SAR) of this compound?
Advanced Research Question
Methodological Approach :
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., replacing the propyl group with ethyl or butyl) or benzenesulfonamide substituents (e.g., fluoro or methoxy groups) to evaluate steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases or phosphodiesterases) using in vitro inhibition assays (IC₅₀ determination) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., quinoxaline-triazole moiety binding to hydrophobic pockets) .
Example : highlights anti-proliferative SAR for quinoxaline-triazole hybrids, identifying the sulfonamide group as critical for hydrogen bonding with residues like Asp86 in EGFR kinase.
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
Strategies for Data Reconciliation :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Purity Verification : Re-test compounds with conflicting results using HPLC (purity ≥95%) and HRMS to exclude batch variability .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, serum content) .
Case Study : If one study reports IC₅₀ = 2 µM and another 10 µM, re-evaluate using orthogonal assays (e.g., enzymatic vs. cell-based) and validate with a third-party reference compound.
What strategies improve the solubility and bioavailability of this sulfonamide derivative?
Advanced Research Question
Optimization Methods :
- Salt Formation : Synthesize hydrochloride or sodium salts (e.g., via reaction with HCl/NaOH) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl derivatives) for passive diffusion, followed by enzymatic cleavage in vivo .
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to increase bioavailability .
Q. Experimental Validation :
- LogP measurement (e.g., shake-flask method) to assess hydrophobicity.
- In vitro permeability assays (Caco-2 cells) to predict intestinal absorption.
How can computational chemistry aid in predicting the reactivity of this compound?
Advanced Research Question
Tools and Workflows :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., sulfonamide sulfur as a nucleophilic center) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., ethanol vs. DMF for solubility) .
- Machine Learning : Train models on PubChem data to predict toxicity or metabolic pathways .
Application Example : DFT-guided optimization of reaction pathways for triazole ring functionalization, reducing side products by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
